molecular formula C8H15N3O2 B12357125 N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide

N'-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide

Cat. No.: B12357125
M. Wt: 185.22 g/mol
InChI Key: CGYVBSAXNLNUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-oxo-3-(piperidin-1-yl)propanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N'-hydroxy-3-oxo-3-piperidin-1-ylpropanimidamide

InChI

InChI=1S/C8H15N3O2/c9-7(10-13)6-8(12)11-4-2-1-3-5-11/h13H,1-6H2,(H2,9,10)

InChI Key

CGYVBSAXNLNUHU-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)C/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)C(=O)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.